molecular formula C5H7BrO2 B7963532 cis-Methyl 2-bromocyclopropanecarboxylate

cis-Methyl 2-bromocyclopropanecarboxylate

Cat. No.: B7963532
M. Wt: 179.01 g/mol
InChI Key: HSVUTKNZCLEVQM-DMTCNVIQSA-N
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Description

cis-Methyl 2-bromocyclopropanecarboxylate is an organic compound that belongs to the class of cyclopropane derivatives. It is characterized by a three-membered cyclopropane ring with a bromine atom and a carboxylate ester group attached to it. This compound is of interest in organic synthesis due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-Methyl 2-bromocyclopropanecarboxylate typically involves the cyclopropanation of alkenes followed by bromination and esterification. One common method is the reaction of an alkene with a diazo compound in the presence of a metal catalyst to form a cyclopropane ring. This is followed by bromination using bromine or a brominating agent to introduce the bromine atom. Finally, esterification with methanol in the presence of an acid catalyst yields the desired ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation, crystallization, or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

cis-Methyl 2-bromocyclopropanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted cyclopropane carboxylates.

    Reduction: Cyclopropane carboxylate.

    Oxidation: Cyclopropane carboxylic acid.

Scientific Research Applications

cis-Methyl 2-bromocyclopropanecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-Methyl 2-bromocyclopropanecarboxylate involves its reactivity due to the strained cyclopropane ring and the presence of the bromine atom. The compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. The ester group can also participate in various reactions, contributing to the compound’s versatility in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

cis-Methyl 2-bromocyclopropanecarboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. The presence of the bromine atom also imparts distinct reactivity compared to other halogenated derivatives .

Properties

IUPAC Name

methyl (1S,2S)-2-bromocyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO2/c1-8-5(7)3-2-4(3)6/h3-4H,2H2,1H3/t3-,4+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSVUTKNZCLEVQM-DMTCNVIQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H]1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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